Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

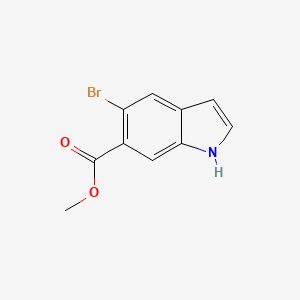

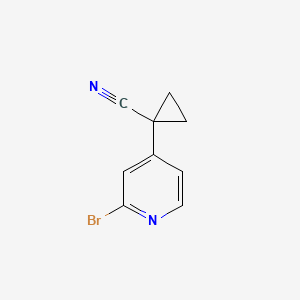

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is an organic compound with the molecular formula C14H14N2O4 . It is used in research and is classified under the category of organic building blocks, specifically benzene compounds .

Synthesis Analysis

The synthesis of this compound has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3- (3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact conformation and arrangement of these atoms would require more specific data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Reactions of this compound with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is 274.27 g/mol . It should be stored sealed in dry conditions at 2-8°C . The boiling point data is not available .Aplicaciones Científicas De Investigación

Chemical Degradation and Mutagenicity

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate's structural analogs, such as 1-Ethyl-1-nitrosourea (ENU), serve as potent mutagenic agents used in research to understand genetic mutations and carcinogenesis. ENU exhibits dual actions of ethylation and carbamoylation, impacting cellular DNA by transferring ethyl groups to nucleophilic sites and inducing a wide spectrum of mutations, which aids in exploring mutagenesis mechanisms across different species (Shibuya & Morimoto, 1993).

Environmental Biodegradation Studies

Research on analogs such as ethyl tert-butyl ether (ETBE) in environmental science focuses on understanding biodegradation mechanisms in soil and groundwater. Studies reveal microorganisms capable of degrading ETBE aerobically, highlighting the pathways and microbial genes involved. This research is crucial for developing strategies to mitigate pollution from ether oxygenates in the environment (Thornton et al., 2020).

Toxicological Review and Human Safety

In toxicological studies, compounds similar to ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, like ethyl tertiary-butyl ether (ETBE), undergo comprehensive review to assess their safety and potential health effects. These reviews encompass inhalation, metabolism, and the effects on various biological systems, contributing to the safety assessment of chemicals used in consumer products (Mcgregor, 2007).

Atmospheric Chemistry Research

Studies on nitrated phenols similar in structure to the nitrophenyl group in ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate explore their atmospheric occurrence and sources, including combustion processes and pesticide hydrolysis. This research is vital for understanding atmospheric chemistry and the environmental impact of nitroaromatic compounds (Harrison et al., 2005).

Applications in Gasoline Additives

The research on ethers like ethyl tert-butyl ether (ETBE) discusses its role as a gasoline additive, enhancing fuel octane rating while reducing exhaust pollution. Understanding the chemical properties and environmental fate of such additives is crucial for developing eco-friendly fuels (Marsh et al., 1999).

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(17)13(9-15)10(2)8-11-4-6-12(7-5-11)16(18)19/h4-7H,3,8H2,1-2H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRWSWDLIUAFDG-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)CC1=CC=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/CC1=CC=C(C=C1)[N+](=O)[O-])/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735174 |

Source

|

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

CAS RN |

1313714-59-8 |

Source

|

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)

![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)